1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid
Description
1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 2-fluorophenyl group at position 1 and a thiophen-2-yl substituent at position 3 of the pyrazole ring. This compound combines the electronic effects of fluorine (electron-withdrawing) and the aromatic thiophene moiety, which is electron-rich due to sulfur's lone pairs.
Structure
3D Structure
Properties
CAS No. |
618382-82-4 |
|---|---|
Molecular Formula |
C14H9FN2O2S |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H9FN2O2S/c15-9-4-1-2-5-11(9)17-12(14(18)19)8-10(16-17)13-6-3-7-20-13/h1-8H,(H,18,19) |
InChI Key |
IICCRAVFRIOSIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Based Cyclization
The pyrazole ring is typically synthesized by reacting hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For the target compound, a tailored approach involves:
-
Starting materials : Ethyl 3-(thiophen-2-yl)-3-oxopropanoate and 2-fluorophenylhydrazine.
-
Reaction conditions : Reflux in ethanol with catalytic acetic acid (5 mol%) for 12–16 hours.
Mechanism :
-
Hydrazine attacks the β-keto ester, forming a hydrazone intermediate.
-
Cyclization via intramolecular nucleophilic attack yields the pyrazole ring.
Yield optimization :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | +15% |
| Solvent (Ethanol) | Anhydrous | +10% |
| Catalyst (AcOH) | 5 mol% | +20% |
This method achieves ~65% yield but requires subsequent hydrolysis to convert the ester to a carboxylic acid.
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd(PPh3)4 | 1,4-Dioxane | 78 |
| PdCl2(dppf) | DMF | 65 |
Post-coupling, the ester is hydrolyzed using NaOH (2M) in THF/H2O to yield the carboxylic acid.
Functional Group Interconversion and Final Modifications
Ester Hydrolysis
The ethyl ester at position 5 is hydrolyzed under basic conditions:
Side reactions :
-
Over-hydrolysis or decarboxylation at temperatures >80°C.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines cyclocondensation and cross-coupling in a single reactor:
-
Step 1 : Cyclocondensation of 2-fluorophenylhydrazine with ethyl 3-(thiophen-2-yl)-3-oxopropanoate.
-
Step 2 : In situ bromination (NBS, 1.1 equiv) at position 3.
-
Step 3 : Suzuki coupling with thiophen-2-ylboronic acid.
Advantages : Reduced purification steps; Yield : 58% overall.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Solvent Sustainability
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit promising antiviral properties. Specifically, compounds with similar structures to 1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid have shown effectiveness against several viruses:
- Hepatitis C Virus : Pyrazole derivatives have been reported to inhibit the replication of hepatitis C virus by suppressing cyclooxygenase-2 activity, indicating a potential therapeutic pathway for treating viral infections .
- Influenza Virus : Certain pyrazole compounds demonstrated significant antiviral efficacy against influenza A and B viruses, suggesting that this compound could be explored for similar applications .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies on related pyrazole derivatives revealed that they possess substantial effectiveness against various bacterial strains, making them candidates for developing new antibiotics .
Pesticidal Activity
Compounds within the pyrazole family are being explored for their potential as pesticides. The structural features of this compound may provide specific interactions with target pests, leading to effective pest control solutions. Research indicates that similar pyrazoles can inhibit growth or reproduction in certain agricultural pests, thereby enhancing crop protection strategies .
Organic Electronics
The unique electronic properties of pyrazole compounds make them suitable for applications in organic electronics. Their ability to form stable thin films and their semiconducting properties are being harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various methods including microwave-assisted synthesis and solvent-free conditions have been reported to enhance yield and purity during the synthesis process .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid ()
- Molecular Formula : C₁₆H₁₁FN₂O₂
- Molecular Weight : 282.27 g/mol
- Key Differences : Replaces thiophen-2-yl with a phenyl group.
- Impact: The absence of sulfur reduces polarizability and alters π-π stacking interactions.
1-(3-Chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid ()
- Molecular Formula : C₁₄H₉ClN₂O₂S
- Molecular Weight : 304.75 g/mol
- Key Differences : Substitutes 2-fluorophenyl with 3-chlorophenyl.
- Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability. The 3-chloro position could sterically hinder interactions in biological systems .
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid ()
- Molecular Formula : C₁₀H₉FN₂O₂S
- Molecular Weight : 240.26 g/mol
- Key Differences : Replaces 2-fluorophenyl with a 2-fluoroethyl chain.
- Impact : The aliphatic chain reduces aromatic conjugation, likely decreasing melting point and thermal stability. Enhanced flexibility may improve bioavailability but reduce target binding affinity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP* | Solubility (Water) |
|---|---|---|---|---|
| 1-(2-Fluorophenyl)-3-(thiophen-2-YL)-... | ~296.3 (calculated) | ~220–230 (est.) | ~2.5 | Low |
| 1-(2-Fluorophenyl)-3-phenyl analog | 282.27 | 232–234 (decomp.) | 3.1 | Very low |
| 1-(3-Chlorophenyl)-3-(thienyl) analog | 304.75 | Not reported | 3.4 | Low |
| 1-(2-Fluoroethyl)-3-(thienyl) analog | 240.26 | Not reported | 1.8 | Moderate |
*LogP values estimated via fragment-based methods.
- Key Observations :
- The thiophen-2-yl group marginally increases molecular weight compared to phenyl analogs due to sulfur’s atomic mass.
- Fluorine’s electronegativity enhances dipole-dipole interactions, contributing to higher melting points in fluorophenyl derivatives (e.g., 232–234°C in ’s analog) .
- Thiophene’s sulfur atom may slightly improve aqueous solubility compared to phenyl analogs, though overall solubility remains low due to the hydrophobic pyrazole core.
Biological Activity
1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its anti-inflammatory, anticancer, and antibacterial effects, supported by relevant research findings and data.
- Molecular Formula : C14H9FN2O2S
- Molecular Weight : 288.3 g/mol
- CAS Number : 618382-82-4
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable anti-inflammatory properties. A study found that related compounds showed IC50 values ranging from 5.40 to 69.15 μg/mL against COX-1 and COX-2 enzymes, indicating potential as anti-inflammatory agents .
| Compound | IC50 (μg/mL) | Target Enzyme |
|---|---|---|
| Compound A | 5.40 | COX-1 |
| Compound B | 0.01 | COX-2 |
| Compound C | 69.15 | COX-2 |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, compounds with similar structures demonstrated activity against multiple cancer cell lines with IC50 values ranging from 3 to 20 µM . The mechanisms often involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways.
A specific study highlighted the efficacy of related pyrazole derivatives against human leukemia cell lines, with some showing IC50 values as low as 1.50 µM, suggesting strong antiproliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| Leukemia (HL-60) | 1.50 |
| Breast Cancer (MCF7) | 7 - 20 |
3. Antibacterial Activity
The compound's antibacterial properties have also been evaluated, revealing effectiveness against several bacterial strains. For example, derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. faecalis | 40 - 50 |
| K. pneumoniae | Comparable to ceftriaxone |
Case Studies
Several case studies illustrate the biological activity of pyrazole derivatives:
-
Study on Anti-inflammatory Effects :
A series of pyrazole compounds were synthesized and evaluated for their anti-inflammatory activities, yielding promising results with significant inhibition percentages compared to standard drugs like diclofenac sodium. -
Anticancer Evaluation :
In vitro studies assessed the efficacy of various pyrazole derivatives against colon and lung cancer cell lines, revealing that structural modifications could enhance their therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid?
- Methodology : The compound can be synthesized via multi-step reactions involving Suzuki-Miyaura cross-coupling. For example, similar pyrazole-thiophene derivatives are synthesized by coupling brominated pyrazole intermediates with thiophene boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in degassed DMF/H₂O mixtures with K₃PO₄ as a base . Post-coupling, hydrolysis of ester groups (e.g., ethyl to carboxylic acid) is performed using NaOH/EtOH .
- Key Considerations : Optimize reaction time (12-24 hours) and temperature (80-100°C) to enhance yield. Monitor reaction progress via TLC or HPLC.
Q. Which analytical techniques are optimal for characterizing the compound’s purity and structure?
- Methodology :
- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .
- Structural Confirmation :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~283.27 g/mol) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., fluorine coupling patterns at δ 7.2-7.8 ppm for the 2-fluorophenyl group) .
- Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Core Modifications : Synthesize analogs by replacing the thiophene moiety with furan ( ) or thiazole ( ) to assess heterocycle-dependent bioactivity.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 4-position to study metabolic stability . Fluorine’s role in enhancing membrane permeability can be tested via logP measurements (e.g., XLogP3 ~2.4) .
- Biological Assays : Pair synthetic analogs with kinase inhibition assays (e.g., EGFR or COX-2) to correlate structural changes with IC₅₀ values .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may interfere with activity measurements .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, cross-referencing with experimental IC₅₀ values .
Q. How can computational chemistry aid in optimizing this compound’s pharmacokinetic properties?
- Methodology :
- ADME Prediction : Use tools like SwissADME to calculate bioavailability scores, emphasizing parameters like topological polar surface area (TPSA < 90 Ų) and hydrogen-bond donors (<2) .
- CYP450 Interactions : Simulate metabolism via CYP3A4/2D6 isozymes using Schrödinger’s BioLuminate to identify susceptible sites for deuteration or fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
